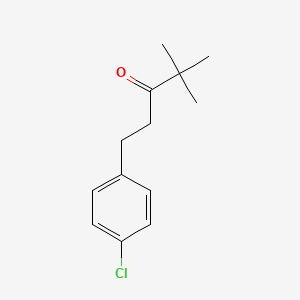

1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chlorophenyl)-4,4-dimethylpentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO/c1-13(2,3)12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8H,6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQGIJDYSLHIOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7028300 | |

| Record name | 1-(4-Chlorophenyl)-4,4-dimethyl-pentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7028300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66346-01-8 | |

| Record name | 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66346-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066346018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentanone, 1-(4-chlorophenyl)-4,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(4-Chlorophenyl)-4,4-dimethyl-pentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7028300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-CHLOROPHENYL)-4,4-DIMETHYL-3-PENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3F88HO81Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characteristics of 4'-tert-Butyl-4-chlorobutyrophenone

Introduction

4'-tert-Butyl-4-chlorobutyrophenone, with the IUPAC name 1-(4-tert-butylphenyl)-4-chlorobutan-1-one, is a substituted aromatic ketone of significant interest in the pharmaceutical industry.[1][2] Its chemical structure, featuring a tert-butylated phenyl ring and a chlorinated butyryl chain, makes it a key intermediate in the synthesis of several non-sedating antihistamines, including Ebastine and Terfenadine.[3][4] A thorough understanding of its physicochemical characteristics is paramount for researchers, scientists, and drug development professionals to ensure purity, optimize reaction conditions, and develop robust analytical methods for quality control.

This technical guide provides a comprehensive overview of the core physicochemical properties of 4'-tert-Butyl-4-chlorobutyrophenone, detailed experimental protocols for its synthesis and analysis, and an in-depth interpretation of its spectral data. The information presented herein is intended to serve as a valuable resource for professionals engaged in the synthesis, characterization, and application of this important pharmaceutical intermediate.

Chemical Identity and Physicochemical Properties

A clear definition of the chemical identity and a summary of the key physicochemical properties are fundamental for the handling, characterization, and application of any chemical compound.

Chemical Structure and Identification

The chemical structure of 4'-tert-Butyl-4-chlorobutyrophenone is presented below, along with its key identifiers.

Table 1: Chemical Identifiers of 4'-tert-Butyl-4-chlorobutyrophenone

| Identifier | Value |

| IUPAC Name | 1-(4-tert-butylphenyl)-4-chlorobutan-1-one[1] |

| CAS Number | 43076-61-5[2] |

| Molecular Formula | C₁₄H₁₉ClO |

| Molecular Weight | 238.75 g/mol |

| Synonyms | 4'-tert-Butyl-γ-chlorobutyrophenone, 1-(4-(tert-Butyl)phenyl)-4-chlorobutan-1-one, TBCB[5][6] |

Physicochemical Data

The physical and chemical properties of 4'-tert-Butyl-4-chlorobutyrophenone are summarized in the following table. These parameters are critical for determining appropriate storage conditions, solvent selection for reactions and purification, and for designing analytical methods.

Table 2: Physicochemical Properties of 4'-tert-Butyl-4-chlorobutyrophenone

| Property | Value | Source(s) |

| Appearance | White to pale yellow crystalline powder | [5] |

| Melting Point | 47-49 °C | |

| Solubility | Soluble in methanol, dichloromethane, and other organic solvents. Insoluble in water. | N/A |

| Stability | Stable under normal temperatures and pressures. | N/A |

Synthesis Protocol: Friedel-Crafts Acylation

The synthesis of 4'-tert-Butyl-4-chlorobutyrophenone is typically achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of tert-butylbenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[7][8]

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of tert-butylbenzene. The para-directing effect of the tert-butyl group favors the formation of the desired 4'-substituted product.

Experimental Procedure

This protocol is adapted from established procedures for Friedel-Crafts acylation reactions.[7][9]

Materials and Equipment:

-

tert-Butylbenzene

-

4-Chlorobutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

-

Cooling: Cool the stirred suspension to 0-5 °C in an ice-water bath.

-

Addition of Acyl Chloride: In the dropping funnel, place a solution of 4-chlorobutyryl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

-

Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add a solution of tert-butylbenzene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, again keeping the temperature below 10 °C.

-

Reaction Progression: Once the addition of tert-butylbenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid with stirring.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 4'-tert-Butyl-4-chlorobutyrophenone.

Structural Elucidation and Spectral Analysis

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR Analysis: The ¹H NMR spectrum of 4'-tert-Butyl-4-chlorobutyrophenone is expected to show characteristic signals for the aromatic protons, the aliphatic chain protons, and the tert-butyl protons. The aromatic protons will appear as a set of doublets in the downfield region (around 7.5-8.0 ppm). The protons of the butyryl chain will exhibit triplet and quintet patterns in the aliphatic region (around 2.0-3.8 ppm). A prominent singlet integrating to nine protons in the upfield region (around 1.3 ppm) is characteristic of the tert-butyl group.[10]

-

¹³C NMR Analysis: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon (around 200 ppm), the aromatic carbons (in the range of 125-160 ppm), the carbons of the aliphatic chain, and the carbons of the tert-butyl group.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4'-tert-Butyl-4-chlorobutyrophenone will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1670-1690 cm⁻¹. Other characteristic peaks include C-H stretching vibrations for the aromatic and aliphatic moieties, and C-Cl stretching vibrations.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of 4'-tert-Butyl-4-chlorobutyrophenone will show a molecular ion peak [M]⁺ corresponding to its molecular weight. Key fragmentation patterns would include the loss of the chlorine atom, cleavage of the butyryl chain, and the formation of characteristic acylium and tert-butyl cations.[12][13]

Analytical Methodologies for Quality Control

Robust analytical methods are essential for determining the purity and assay of 4'-tert-Butyl-4-chlorobutyrophenone in research and manufacturing settings.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a widely used technique for the analysis of 4'-tert-Butyl-4-chlorobutyrophenone.[14] A typical method would employ a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric or formic acid) to improve peak shape.[15]

Illustrative HPLC Method Parameters:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: Acetonitrile:Water (gradient or isocratic)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Method validation according to ICH guidelines should be performed to ensure accuracy, precision, linearity, and robustness.[16]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in the final product. A suitable GC method would involve a capillary column with a non-polar stationary phase. The mass spectrometer allows for the definitive identification of any co-eluting impurities.[17][18]

Illustrative GC-MS Method Parameters:

-

Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Carrier Gas: Helium

-

Injection Mode: Split/Splitless

-

Oven Program: Temperature gradient from a low initial temperature to a high final temperature to ensure separation of all components.

-

MS Detector: Electron Ionization (EI) with a scan range appropriate for the expected masses.

Safety and Handling

4'-tert-Butyl-4-chlorobutyrophenone is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[1] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical characteristics of 4'-tert-Butyl-4-chlorobutyrophenone. The detailed information on its synthesis, structural elucidation, and analytical methodologies serves as a valuable resource for scientists and researchers in the field of pharmaceutical development. A thorough understanding and application of this knowledge are crucial for the efficient and safe utilization of this important chemical intermediate in the synthesis of valuable therapeutic agents.

References

-

4'-Tert-butyl-4-chlorobutyrophenone. SIELC Technologies. [Link]

-

4'-tert-Butyl-4-chlorobutyrophenone. PubChem. [Link]

-

Experiment 1: Friedel-Crafts Acylation. University of Michigan. [Link]

-

1-(4-tert-butylphenyl)-4-chlorobutan-1-one. Chemsrc. [Link]

-

Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Unknown Source. [Link]

-

1-(4-(tert-Butyl)phenyl)-4-chlorobutan-1-one. Pharmaffiliates. [Link]

-

A comprehensive review of method development by hplc. World Journal of Pharmaceutical Research. [Link]

-

Friedel-Crafts acylation of benzene. Chemguide. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. Unknown Source. [Link]

-

Friedel-Crafts acylation (video). Khan Academy. [Link]

-

Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. National Institutes of Health. [Link]

-

How To Interpret An FTIR Spectrum? - Chemistry For Everyone. YouTube. [Link]

-

t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]

-

DEVELOPMENT AND VALIDATION OF RP-HPLC AND HPTLC- DENSITOMETRY METHODS FOR THE SIMULTANEOUS ESTIMATION OF LAWSONE AND ITS METABOLITES. World Journal of Pharmaceutical Research. [Link]

-

4-tert-Butyl-γ-chlorobutyrophenone. ResearchGate. [Link]

-

Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Jurnal UPI. [Link]

-

Mass Spectrometry Fragmentation Part 2. YouTube. [Link]

-

4'-tert-Butyl-4-chlorobutyrophenone. PMC Isochem. [Link]

-

GC-MS validation of the organic ionic impurity tetra-n-butylammonium bromide in Teneligliptin. Journal of Applied Pharmaceutical Science. [Link]

-

GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace. [Link]

Sources

- 1. 4'-tert-Butyl-4-chlorobutyrophenone | C14H19ClO | CID 2723694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS#:43076-61-5 | 1-(4-tert-butylphenyl)-4-chlorobutan-1-one | Chemsrc [chemsrc.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4′-tert-Butyl-4-chlorobutyrophenone-43076-61-5 [ganeshremedies.com]

- 5. researchgate.net [researchgate.net]

- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 7. benchchem.com [benchchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. websites.umich.edu [websites.umich.edu]

- 10. acdlabs.com [acdlabs.com]

- 11. youtube.com [youtube.com]

- 12. whitman.edu [whitman.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. 4’-Tert-butyl-4-chlorobutyrophenone | SIELC Technologies [sielc.com]

- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 16. lcms.cz [lcms.cz]

- 17. ejmanager.com [ejmanager.com]

- 18. scispace.com [scispace.com]

1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone molecular structure and weight

An In-depth Technical Guide: 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 66346-01-8), a key chemical intermediate. Primarily utilized in the agrochemical industry, its significance lies in its role as a precursor for synthesizing potent fungicides and plant growth regulators, most notably Tebuconazole and Uniconazole.[1][2][3][4] This guide delves into its fundamental molecular structure, physicochemical properties, and the robust analytical methodologies required for its characterization and quality control. The protocols detailed herein are designed for researchers, scientists, and professionals in process chemistry and drug development, emphasizing the principles of experimental validation and scientific integrity.

Chemical Identity and Nomenclature

Accurate identification is the foundation of all chemical research and development. This compound is recognized by several identifiers across chemical databases and regulatory bodies.

| Identifier | Value |

| IUPAC Name | 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one[5][6] |

| CAS Number | 66346-01-8[5][6][7][8][9] |

| Molecular Formula | C₁₃H₁₇ClO[2][5][6][7][9][10][11] |

| Synonyms | 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one, t-butyl-4-chlorophenethylketone, Tebuconazole Impurity 1[3][5][6][11][12] |

| UNII | E3F88HO81Q[5][10][12] |

Molecular Structure and Representation

The compound's chemical behavior and synthetic utility are dictated by its unique molecular architecture. It features three primary functional components: a para-substituted chlorophenyl ring, a central ketone group, and a sterically hindering tert-butyl group.

-

Chlorophenyl Group: The chlorine atom at the para-position of the phenyl ring influences the molecule's electronic properties and reactivity.

-

Ketone Carbonyl (C=O): Located at the 3-position of the pentanone chain, this group is a primary site for nucleophilic attack and further chemical transformations.

-

Tert-butyl Group: The bulky 4,4-dimethyl (tert-butyl) moiety provides steric hindrance, which can selectively direct reactions at other sites and contributes to the compound's stability.

For computational and database purposes, the structure is encoded in standard line notations:

Sources

- 1. CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone - Google Patents [patents.google.com]

- 2. This compound|66346-01-8--Zhangjiagang Zhenfang Chemical Co., Ltd. [zjg-zf.com]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C13H17ClO | CID 94617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [lgcstandards.com]

- 7. This compound - High-Purity Industrial-Grade Compound at Best Price [jigspharma.com]

- 8. This compound | 66346-01-8 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. echemi.com [echemi.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. 1-(4-Chlorophenyl)-4,4-dimethyl-pentan-3-one | SIELC Technologies [sielc.com]

- 13. PubChemLite - this compound (C13H17ClO) [pubchemlite.lcsb.uni.lu]

- 14. 66346-01-8|1-(4-Chlorophenyl)-4,4-dimethylpentan-3-one|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Solubility and Stability of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Path of Physicochemical Characterization

In the landscape of pharmaceutical development and agrochemical synthesis, the journey from a promising chemical entity to a viable product is paved with rigorous scientific scrutiny. Among the most fundamental of these investigations are the characterization of a compound's solubility and stability. These intrinsic properties govern not only the feasibility of a formulation but also its safety, efficacy, and shelf-life. This technical guide is dedicated to a molecule of significant interest as a synthetic intermediate: 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone.

As a Senior Application Scientist, it is my experience that a thorough and early understanding of a compound's physicochemical liabilities can preemptively address potential roadblocks in later stages of development. This guide is structured to provide not just a repository of data, but a strategic and logical framework for the investigation of this compound. We will delve into the causality behind experimental choices, presenting self-validating protocols that ensure the generation of robust and reliable data. Every recommendation and protocol herein is grounded in established scientific principles and regulatory expectations, particularly those set forth by the International Council for Harmonisation (ICH).

This document is intended to be a living guide for the laboratory professional. It is designed to be both instructional and explanatory, providing the "how" and the "why" behind the critical assessment of solubility and stability.

Physicochemical Properties of this compound: A Snapshot

A foundational understanding of a molecule's physical and chemical characteristics is paramount before embarking on detailed solubility and stability studies. This compound is a ketone derivative with a molecular structure that suggests moderate lipophilicity.

| Property | Value | Source |

| Molecular Formula | C13H17ClO | [1][2] |

| Molecular Weight | 224.73 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid or powder.[1] | JIGS Chemical Limited[1] |

| Boiling Point | 297.4 ± 15.0 °C (Predicted) | [2][3] |

| Density | 1.050 ± 0.06 g/cm³ (Predicted) | [2][3] |

| Primary Use | Intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] | JIGS Chemical Limited[1] |

Solubility Profiling: Beyond a Qualitative Assessment

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and formulate-ability. While it is known that this compound is slightly soluble in water and soluble in organic solvents like ethanol and acetone, a quantitative and systematic approach is necessary for meaningful drug development decisions.[1] We will explore both thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Equilibrium State

Thermodynamic solubility represents the true equilibrium solubility of a compound at a given temperature and pH, where the dissolved solute is in equilibrium with the solid state. This is a critical parameter for understanding the maximum concentration achievable in a formulation.

This protocol outlines the shake-flask method, a gold-standard technique for determining thermodynamic solubility.

-

Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, and 9) to assess the impact of pH on solubility.

-

Sample Preparation: Add an excess amount of this compound to vials containing each buffer and selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Clarification: Centrifuge or filter the samples to remove undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a concentrated stock solution (typically in DMSO). While not a true thermodynamic value, it is a valuable high-throughput screening tool in early drug discovery.

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in a microtiter plate.

-

Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) and then measure the turbidity or light scattering using a nephelometer to detect precipitation. The concentration at which precipitation occurs is the kinetic solubility.

Hypothetical Solubility Data

The following table presents hypothetical but plausible solubility data for this compound, which would be generated from the protocols described above.

| Solvent/Buffer (pH) | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µM) |

| Water (pH 7.0) | 25 | 5.2 | 8.5 |

| 0.1 M HCl (pH 1.2) | 25 | 4.8 | 7.9 |

| PBS (pH 7.4) | 25 | 5.5 | 9.1 |

| Ethanol | 25 | >1000 | >2000 |

| Acetone | 25 | >1000 | >2000 |

Stability Assessment and Forced Degradation Studies: Unveiling Potential Liabilities

Stability testing is a cornerstone of pharmaceutical development, providing critical information on how the quality of a substance varies over time under the influence of environmental factors.[4] Forced degradation, or stress testing, is an essential component of this process, designed to identify likely degradation products and establish the intrinsic stability of the molecule.[5][6] These studies are mandated by regulatory bodies like the FDA and are guided by ICH principles.[5][6]

The Rationale for a Stability-Indicating Method

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation. A well-developed HPLC method is the workhorse for this purpose.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength determined by the absorbance maximum of this compound.

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Forced Degradation Experimental Design

The following protocols are designed in accordance with ICH Q1A(R2) guidelines to assess the stability of this compound under various stress conditions.[7]

-

Protocol:

-

Prepare solutions of the compound in 0.1 N HCl (acidic), water (neutral), and 0.1 N NaOH (basic).

-

Incubate the solutions at elevated temperatures (e.g., 60°C) for a defined period (e.g., up to 7 days).

-

At specified time points, withdraw samples, neutralize if necessary, and analyze by the stability-indicating HPLC method.

-

-

Protocol:

-

Prepare a solution of the compound in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.

-

Incubate at room temperature for a defined period (e.g., up to 7 days).

-

At specified time points, withdraw samples and analyze by HPLC.

-

-

Protocol (as per ICH Q1B): [4][8]

-

Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light.

-

The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the samples by HPLC.

-

-

Protocol:

-

Store the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH) for a defined period.

-

At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

-

Visualizing the Workflow

Caption: Workflow for Forced Degradation Studies.

Interpreting the Data: A Hypothetical Degradation Profile

The goal of forced degradation is to achieve a modest level of degradation (typically 5-20%) to ensure that the analytical method can detect and resolve the degradation products.[6]

| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradants Detected | Major Degradant (Retention Time) |

| 0.1 N HCl, 60°C | 48h | 12.5% | 2 | D1 (4.2 min) |

| 0.1 N NaOH, 60°C | 24h | 18.2% | 3 | D2 (3.8 min), D3 (5.1 min) |

| 3% H₂O₂, RT | 72h | 8.7% | 1 | D4 (6.5 min) |

| Photolytic (ICH Q1B) | - | < 2% | 0 | - |

| Thermal (60°C/75% RH) | 7 days | < 1% | 0 | - |

From this hypothetical data, we can infer that this compound is susceptible to degradation under acidic and, more significantly, basic conditions. It shows moderate sensitivity to oxidation and appears to be relatively stable under photolytic and thermal stress. The distinct retention times of the degradants suggest that the proposed HPLC method is stability-indicating.

Potential Degradation Pathway

Based on the chemical structure of a ketone, potential degradation pathways under hydrolytic and oxidative stress can be proposed. For instance, the ether linkage in related structures (if any were present) would be a primary site for hydrolysis. The ketone functionality itself could be susceptible to oxidation.

Caption: Potential Degradation Pathways.

Conclusion and Recommendations: A Path Forward

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. The provided protocols, grounded in scientific principles and regulatory guidelines, offer a clear path for generating the critical data needed for informed decision-making in the development of pharmaceuticals and agrochemicals.

Key Recommendations:

-

Quantitative Solubility: It is imperative to move beyond qualitative descriptions and obtain quantitative solubility data in a range of biorelevant media and organic solvents.

-

Forced Degradation: The execution of robust forced degradation studies is not merely a regulatory requirement but a scientific necessity to understand the intrinsic stability of the molecule and to develop a truly stability-indicating analytical method.

-

Impurity Characterization: Any significant degradation products identified should be further characterized to understand their structure and potential toxicological impact.

By adhering to the principles and methodologies outlined in this guide, researchers and scientists can build a robust physicochemical profile for this compound, thereby de-risking its development and accelerating its journey from a promising intermediate to a valuable component of innovative products.

References

-

European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

- JIGS Chemical Limited. This compound.

-

ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

-

European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

SNS Courseware. ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

-

Slideshare. (2015, September 22). Ich guideline for stability testing. Retrieved from [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

-

Pharmaceutical Online. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing Procedure. Retrieved from [Link]

-

MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

Sources

- 1. jordilabs.com [jordilabs.com]

- 2. In-vitro Thermodynamic Solubility [protocols.io]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 7. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 8. database.ich.org [database.ich.org]

An In-Depth Technical Guide to 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone: Discovery, Synthesis, and Applications

Foreword: Unveiling a Key Agrochemical Building Block

In the landscape of modern agrochemical synthesis, certain molecules, while not active ingredients themselves, form the foundational pillars upon which highly effective crop protection agents are built. 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone, a ketone with a distinct molecular architecture, is a prime example of such a critical intermediate. This technical guide provides an in-depth exploration of this compound, from its historical emergence to its detailed synthesis and pivotal role in the production of globally significant fungicides. For researchers, scientists, and professionals in drug development and agrochemical manufacturing, a thorough understanding of this molecule's properties and synthesis is paramount for innovation and process optimization.

Genesis and Historical Context

The precise origin of this compound is not prominently documented in seminal, standalone publications. Its history is intrinsically linked to the development of the triazole class of fungicides in the latter half of the 20th century. The compound emerged as a key precursor in the synthetic pathways leading to potent antifungal agents, most notably Tebuconazole and Uniconazole.[1] Patents filed by agrochemical companies, such as Bayer AG, in the 1980s and 1990s describe processes for its preparation, indicating its industrial significance during this period. Its CAS number, 66346-01-8, provides a unique identifier for tracking its presence in chemical literature and databases.

The development of this ketone was driven by the need for a stable and reactive building block that could be efficiently converted into more complex molecules with desired biological activity.[2] The presence of the p-chlorophenyl group and the sterically hindering tert-butyl group are crucial structural features that influence the reactivity and, ultimately, the efficacy of the final fungicidal products.[2]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇ClO | [3] |

| Molecular Weight | 224.73 g/mol | [3] |

| Appearance | Colorless to light yellow liquid or white to off-white crystalline solid | [3] |

| Boiling Point | 297.4 ± 15.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Flash Point | 178.9 ± 11.5 °C | [3] |

| Melting Point | 18 °C | |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone. | |

| CAS Number | 66346-01-8 | [3] |

Synthesis Methodologies: A Detailed Examination

The industrial production of this compound is primarily achieved through two strategic synthetic routes. The choice of method often depends on factors such as raw material availability, cost, and desired purity.

Route 1: Condensation of p-Chlorobenzaldehyde with Pinacolone followed by Hydrogenation

This two-step process is a widely employed method for the synthesis of the target ketone.[2]

Step 1: Aldol Condensation

The first step involves the base-catalyzed aldol condensation of p-chlorobenzaldehyde with pinacolone (3,3-dimethyl-2-butanone) to yield the unsaturated intermediate, 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one.[2]

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one

-

Reaction Setup: To a solution of 4-chlorobenzaldehyde (0.01 mol) in 60 ml of ethanol, add 3,3-dimethylbutan-2-one (pinacolone) (0.0105 mol).[4]

-

Catalyst Addition: Slowly add a catalytic amount of a suitable base, such as sodium hydroxide, to the mixture.

-

Reaction Conditions: Heat the reaction mixture to a temperature of approximately 70°C and stir until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC).[1]

-

Work-up: Upon completion, cool the mixture to 277 K (4°C) to allow the product to precipitate.[4]

-

Isolation: Filter the precipitate and dry it to obtain the desired 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one. A reported yield for this step is 92.1%.[4]

Step 2: Catalytic Hydrogenation

The unsaturated intermediate is then subjected to catalytic hydrogenation to reduce the carbon-carbon double bond, yielding the final product.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In an autoclave, dissolve 56.7 g (0.25 mol) of 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one in 125 ml of methanol.[5]

-

Catalyst Addition: Add 0.17 g of Raney nickel as the catalyst and 0.17 g of sulfolane as a co-catalyst to the solution.[5]

-

Hydrogenation: Seal the autoclave and purge it with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to 0.1 MPa and maintain the temperature between 50-60°C.[5]

-

Reaction Monitoring: Monitor the reaction progress until completion.

-

Work-up: After the reaction, relieve the pressure and filter to recover the catalyst. The filtrate is then washed to yield the final product.

-

Purity and Yield: This method can achieve high yields, with reports of 99% yield and a purity of 98.9%.[5]

Route 2: Alkylation of Pinacolone with p-Chlorobenzyl Chloride

An alternative approach involves the direct alkylation of pinacolone with p-chlorobenzyl chloride in the presence of a base.

Experimental Protocol: Alkylation of Pinacolone

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), add a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Base Addition: Add a strong base, such as sodium hydride (NaH), to the solvent.

-

Pinacolone Addition: Slowly add pinacolone to the stirred suspension of the base.

-

Alkylating Agent Addition: Dissolve p-chlorobenzyl chloride in the anhydrous solvent and add it dropwise to the reaction mixture.

-

Reaction Conditions: Maintain the reaction at a suitable temperature (e.g., room temperature to reflux) and monitor for completion.

-

Quenching and Work-up: Once the reaction is complete, carefully quench the reaction with water or a dilute acid. Extract the product into an organic solvent, wash the organic layer, and dry it over an anhydrous drying agent.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by a suitable method, such as distillation or column chromatography, to obtain pure this compound.

Role in Agrochemical Synthesis: A Gateway to Potent Fungicides

The primary and most significant application of this compound is as a pivotal intermediate in the synthesis of triazole fungicides, particularly Tebuconazole and Uniconazole.[3][6] These fungicides are crucial in modern agriculture for controlling a broad spectrum of fungal diseases in various crops.[7]

The synthesis of these triazoles typically involves the reaction of this compound with a suitable triazole-containing reagent. The ketone functionality provides a reactive site for the introduction of the triazole moiety, which is essential for the antifungal activity of the final product.

Inherent Biological Activity: An Area of Emerging Interest

While its primary role is that of a synthetic intermediate, there are indications that this compound may possess some inherent biological activities. Some sources suggest it has the potential to inhibit the growth of certain bacteria, fungi, and viruses, and may also exhibit antioxidant properties.[5] However, it is crucial to note that these claims require further substantiation through rigorous, peer-reviewed scientific studies. Research into the biological effects of synthetic ketones and their derivatives is an active area, with some studies demonstrating the antibacterial and antifungal properties of related compounds.[8] Further investigation is needed to fully characterize the biological profile of this compound itself.

Conclusion and Future Outlook

This compound stands as a testament to the importance of well-designed chemical intermediates in the development of high-value products. Its synthesis, optimized over the years for efficiency and purity, enables the large-scale production of essential fungicides that contribute to global food security. While its historical origins are intertwined with the rise of modern agrochemicals, the potential for its own inherent biological activities presents an intriguing avenue for future research. For scientists and professionals in the field, a deep understanding of this molecule's chemistry and applications will continue to be a valuable asset in the ongoing quest for novel and improved solutions in crop protection and beyond.

References

- This compound | 66346-01-8 - ChemicalBook. (n.d.). Retrieved from a relevant chemical supplier's website.

- CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone. (2015).

- US5639917A - Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one. (1997).

- How to prepare 1- (4-chlorophenyl) -4,4-dimethyl-3-petanone - FAQ - Guidechem. (n.d.).

- The Chemistry Behind Crop Protection: this compound. (n.d.). Retrieved from a relevant chemical supplier's blog or technical article.

- The Crucial Role of this compound in Modern Agrochemicals. (n.d.). Retrieved from a relevant chemical supplier's blog or technical article.

- The Crucial Role of this compound in Agrochemicals. (n.d.). Retrieved from a relevant chemical supplier's blog or technical article.

- Exploring this compound: A Key Pesticide Intermediate. (n.d.). Retrieved from a relevant chemical supplier's blog or technical article.

- Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC - NIH. (2016).

- 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one - ResearchGate. (2009).

Sources

- 1. CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 66346-01-8 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone: A Technical Guide

Introduction

1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone, with the CAS number 66346-01-8, is a significant chemical intermediate, primarily utilized in the synthesis of fungicides like Tebuconazole and plant growth regulators such as Uniconazole.[1][2] Its molecular formula is C₁₃H₁₇ClO, and it has a molecular weight of approximately 224.73 g/mol .[1][3][4] The structural integrity and purity of this compound are paramount for the efficacy and safety of the resulting agricultural products. This guide provides an in-depth analysis of the spectroscopic techniques used to characterize this compound, offering insights into the principles and expected outcomes of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential before delving into its spectral analysis. These properties influence sample preparation, handling, and the interpretation of spectral data.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇ClO | [1][3][4] |

| Molecular Weight | 224.73 g/mol | [3][4][5] |

| Appearance | Colorless liquid or white to off-white crystalline solid | [1][6] |

| Boiling Point | 297.4 ± 15.0 °C at 760 mmHg | [1][4] |

| Melting Point | 18 °C | [1][4] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 178.9 ± 11.5 °C | [1][4] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone.[5][6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR Spectroscopy: The Proton Environment

While specific peak data from public sources is limited, a theoretical analysis based on the molecular structure allows for the prediction of the proton NMR spectrum. The structure suggests the presence of distinct proton environments that would result in characteristic signals. Key expected signals would include those for the aromatic protons on the chlorophenyl ring, the methylene protons adjacent to the ring and the carbonyl group, and the highly shielded protons of the tert-butyl group.

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. PubChem indicates the availability of ¹³C NMR spectra for this compound.[7] The spectrum would be expected to show distinct signals for the carbons of the tert-butyl group, the carbonyl carbon, the methylene carbons, and the carbons of the chlorophenyl ring.

Experimental Protocol: NMR Sample Preparation

A standardized protocol for preparing a sample for NMR analysis is crucial for obtaining high-quality, reproducible data.

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional group is the ketone (C=O).

Interpretation of the IR Spectrum

The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the carbonyl group of the ketone. This peak is typically observed in the range of 1700-1725 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the alkyl and aromatic portions of the molecule, and C-Cl stretching vibrations. PubChem indicates the availability of an FTIR spectrum for this compound.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining IR spectra of liquid or solid samples.

ATR-FTIR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Expected Fragmentation Pattern

In a mass spectrometer, this compound would first be ionized to form a molecular ion [M]⁺. The predicted exact mass of this compound is 224.0967929 Da.[7] This molecular ion can then undergo fragmentation. Key expected fragments would arise from the cleavage of the bonds adjacent to the carbonyl group. The presence of chlorine would also be evident from the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio). PubChem indicates the availability of GC-MS data for this compound.[7]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for the analysis of volatile compounds like this compound.

GC-MS Experimental Workflow

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and validated structural characterization. Each technique offers complementary information, and together they confirm the identity and purity of this important chemical intermediate. The protocols and expected spectral features outlined in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and quality control.

References

-

This compound - PubChem. (n.d.). Retrieved from [Link]

-

1-(4-Chlorophenyl)-pentan-3-one | SIELC Technologies. (2018, February 19). Retrieved from [Link]

-

This compound - JIGS Chemical Limited. (n.d.). Retrieved from [Link]

-

This compound. (n.d.). Retrieved from [Link]

-

3-Pentanone, 1-(4-chlorophenyl)-4,4-dimethyl- - Substance Details - SRS | US EPA. (n.d.). Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. This compound [hqpharmtech.com]

- 3. 1-(4-Chlorophenyl)-4,4-dimethyl-pentan-3-one | SIELC Technologies [sielc.com]

- 4. echemi.com [echemi.com]

- 5. This compound(66346-01-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. This compound - High-Purity Industrial-Grade Compound at Best Price [jigspharma.com]

- 7. This compound | C13H17ClO | CID 94617 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthetic Heart of Modern Agrochemicals: A Technical Guide to the Biological Significance of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone

Abstract

This technical guide delves into the pivotal role of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone (CAS 66346-01-8) in the landscape of modern agricultural and chemical research. While direct and extensive research into the intrinsic biological activity of this molecule is limited, its profound importance lies in its function as a critical intermediate in the synthesis of a range of highly active agrochemicals, most notably triazole fungicides and plant growth regulators.[1][2] This document will explore the chemical attributes of this compound that make it an ideal precursor, detail the synthetic pathways to key agricultural products, and summarize the available data on its direct biological interactions and toxicological profile. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the foundational role of this compound in creating biologically active molecules.

Introduction: A Building Block for Bioactivity

In the realm of organic synthesis, certain molecules stand out not for their inherent biological effects, but for the potential they unlock. This compound is a prime example of such a cornerstone chemical.[2] It is a ketone characterized by a para-substituted chlorophenyl group and a sterically hindered dimethylpentanone backbone.[1] This specific molecular architecture provides the necessary reactive sites and steric properties for its transformation into highly potent active ingredients.[1] Its primary significance is as a precursor to globally important fungicides like tebuconazole and paclobutrazol, as well as the plant growth regulator uniconazole.[1][3][4] The presence of the chlorine atom on the phenyl ring influences the electronic properties and can contribute to the lipophilicity of the final agrochemical product, enhancing its efficacy.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for assessing its environmental and biological fate.

| Property | Value | Reference |

| CAS Number | 66346-01-8 | [1] |

| Molecular Formula | C13H17ClO | [3] |

| Molecular Weight | 224.727 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Melting Point | 18°C | [5] |

| Boiling Point | 297.4 ± 15.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Flash Point | 178.9 ± 11.5 °C | [3] |

| Purity (typical) | ≥99.0% | [6] |

The Synthetic Keystone: From Intermediate to Active Ingredient

The true biological significance of this compound is realized through its conversion into potent agrochemicals. The following section details the synthetic pathways for two key examples: tebuconazole and uniconazole.

Synthesis of Tebuconazole

Tebuconazole is a broad-spectrum triazole fungicide that functions by inhibiting the C14-demethylation of sterols in fungi, leading to the disruption of cell membrane structure and function. The synthesis of tebuconazole heavily relies on this compound as the starting material.

Experimental Protocol: Synthesis of Tebuconazole Intermediate

-

Reaction Setup: To a solution of this compound in a suitable solvent (e.g., methanol), add a catalyst such as Raney nickel and a cocatalyst like sulfolane.[7]

-

Hydrogenation: Seal the reaction vessel and purge with nitrogen, followed by hydrogen gas. Maintain a hydrogen pressure of 0.1 MPa and a temperature of 50-60°C.[7]

-

Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, relieve the pressure and filter to recover the catalyst. The resulting product is 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol, a direct precursor to tebuconazole.[8]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. echemi.com [echemi.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 66346-01-8 [chemicalbook.com]

- 8. 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol;(E)-hex-3-enoic acid | C22H32ClN3O3 | CID 138506316 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone represent a critical class of bioactive molecules with significant applications in agriculture and potential in pharmacology. This technical guide provides a comprehensive analysis of the core mechanisms of action of these derivatives, with a primary focus on their well-established roles as antifungal agents and plant growth regulators. This document delves into the molecular targets, biochemical pathways, and structure-activity relationships that govern their efficacy. Detailed experimental protocols and visual diagrams are provided to offer a complete understanding for researchers and professionals in the field. While the parent compound, this compound, is a key synthetic intermediate, its derivatives, particularly the triazoles, are where the profound biological activities are observed.[1][2][3][4]

Introduction: From a Synthetic Intermediate to Bioactive Derivatives

This compound is a ketone primarily recognized for its role as a precursor in the synthesis of a variety of agrochemicals.[4][5] Its molecular structure, featuring a para-chlorinated phenyl ring and a dimethylated pentanone backbone, provides a versatile scaffold for the generation of potent bioactive compounds.[4] The most notable and commercially significant derivatives are the triazole-containing compounds, which have been extensively developed as fungicides and plant growth regulators.[1] This guide will dissect the distinct mechanisms through which these derivatives exert their powerful biological effects.

Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis

A prominent class of derivatives of this compound, such as the widely used fungicide tebuconazole, exhibits potent antifungal activity.[1] The mechanism of action is centered on the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.[6][7]

The Target: Lanosterol 14α-Demethylase (CYP51)

The primary molecular target for these antifungal derivatives is the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[8][9] This enzyme is crucial in the fungal sterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol.[8][10] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, structure, and function.[8]

The Pathway: Disruption of Fungal Cell Membrane Formation

The triazole derivatives of this compound act as Demethylation Inhibitors (DMIs).[9][11] By binding to the heme iron in the active site of CYP51, they block the C14-demethylation of lanosterol.[9] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[8][10] The consequences of this disruption are severe for the fungus:

-

Altered Membrane Permeability: The accumulation of abnormal sterols increases the permeability of the fungal cell membrane, leading to a loss of essential cellular components.[7][8]

-

Enzyme Dysfunction: The altered membrane environment disrupts the function of membrane-bound enzymes.

-

Inhibition of Growth and Proliferation: The structural and functional impairments of the cell membrane ultimately inhibit fungal growth and spore germination.[6][11] This action is primarily considered fungistatic, meaning it inhibits fungal growth rather than directly killing the fungal cells.[11]

Diagram: Antifungal Mechanism of Action

Caption: Inhibition of CYP51 by triazole derivatives disrupts ergosterol biosynthesis.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

A common method to determine the efficacy of these compounds is through broth microdilution assays.

Methodology:

-

Preparation of Fungal Inoculum: A suspension of the target fungus (e.g., Candida albicans, Aspergillus fumigatus) is prepared and adjusted to a standardized concentration (e.g., 10^5 CFU/mL).

-

Compound Dilution: The this compound derivative is serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Data Summary:

| Derivative | Fungal Species | MIC (µg/mL) |

| Tebuconazole | Candida albicans | 0.5 - 4 |

| Tebuconazole | Aspergillus fumigatus | 1 - 8 |

Note: MIC values are illustrative and can vary based on specific experimental conditions.

Plant Growth Regulation Mechanism of Action: Inhibition of Gibberellin Biosynthesis

Another significant class of derivatives, exemplified by uniconazole, functions as potent plant growth regulators.[12][13] Their mechanism of action involves the inhibition of the biosynthesis of gibberellins, a class of plant hormones that promote cell elongation and other developmental processes.[12][14][15]

The Target: Kaurene Oxidase

The primary target for these plant growth-regulating derivatives is the enzyme kaurene oxidase, a key cytochrome P450 monooxygenase in the gibberellin biosynthesis pathway.

The Pathway: Control of Plant Stature

By inhibiting kaurene oxidase, these triazole derivatives block the conversion of ent-kaurene to ent-kaurenoic acid, a critical step in the formation of active gibberellins.[12] This leads to a reduction in the endogenous levels of gibberellins, resulting in:

-

Reduced Cell Elongation: The most prominent effect is the inhibition of cell elongation, which leads to shorter internodes and a more compact plant stature.[14][15]

-

Thicker Stems and Greener Leaves: The reduced vertical growth often results in thicker, sturdier stems and darker green leaves due to an increased chlorophyll concentration.[12][13]

-

Improved Stress Resistance: The more compact growth habit can enhance the plant's resistance to lodging (bending over) and other environmental stresses.[14]

Diagram: Plant Growth Regulation Mechanism of Action

Caption: Inhibition of kaurene oxidase by triazole derivatives reduces gibberellin levels.

Experimental Protocol: Plant Growth Regulation Assay

The efficacy of plant growth regulating derivatives can be assessed through greenhouse trials.

Methodology:

-

Plant Material: Young, uniformly sized plants (e.g., rice, wheat seedlings) are used.

-

Treatment Application: The this compound derivative is applied as a foliar spray or a soil drench at various concentrations. A control group is treated with a blank solution.

-

Growth Conditions: Plants are maintained in a controlled greenhouse environment with standardized light, temperature, and humidity.

-

Data Collection: Plant height, internode length, stem diameter, and leaf chlorophyll content are measured at regular intervals over several weeks.

-

Statistical Analysis: The data is statistically analyzed to determine the significance of the treatment effects compared to the control.

Data Summary:

| Derivative | Plant Species | Application Rate (mg/L) | Height Reduction (%) |

| Uniconazole | Rice | 10 | 30 - 50 |

| Uniconazole | Wheat | 20 | 25 - 40 |

Note: Efficacy can vary depending on plant species, growth stage, and environmental conditions.

Other Potential Biological Activities

While the antifungal and plant growth regulating activities are the most well-documented, some reports suggest that this compound and its derivatives may possess other biological activities, including:

-

Antibacterial and Antiviral Effects: There are indications of inhibitory effects against specific bacteria and viruses, although the mechanisms are not well-defined.[16]

-

Antioxidant Properties: Some studies suggest that these compounds may act as antioxidants by neutralizing reactive oxygen species.[16]

-

Herbicidal and Insecticidal Activity: Certain triazole derivatives have shown herbicidal and insecticidal properties.[14]

Further research is required to fully elucidate the mechanisms and potential applications of these other biological activities.

Conclusion

The derivatives of this compound are a versatile class of compounds with profound and well-defined mechanisms of action, particularly as antifungal agents and plant growth regulators. Their ability to specifically inhibit key enzymes in fungal and plant biochemical pathways—lanosterol 14α-demethylase and kaurene oxidase, respectively—underlines their importance in modern agriculture. The structure-activity relationships of these derivatives continue to be an active area of research, with the potential for the development of new, more potent, and selective agents for a variety of applications. This guide provides a foundational understanding of these mechanisms to aid researchers and professionals in their ongoing work in this field.

References

-

The Science Behind Tebuconazole: Systemic Action and Disease Control Mechanisms. Retrieved from [Link]

-

Tebuconazole: A Powerful Fungicide for Crop Protection - Agrogreat. (2024, April 21). Retrieved from [Link]

-

Sterol-Inhibiting Fungicides: Effects on Sterol Biosynthesis and Sites of Action - American Phytopathological Society. Retrieved from [Link]

-

Effect of Uniconazole Plant Growth Regulator In Agriculture - Dora Agri. Retrieved from [Link]

-

Tebuconazole Information and Products | Fungicide Active Ingredient - Solutions Stores. Retrieved from [Link]

-

Mode of Action of Sterol Biosynthesis Inhibitors and Resistance Phenomena in Fungi - CABI Digital Library. Retrieved from [Link]

-

Plant Growth Retarder- Uniconazole - Knowledge - Zhengzhou Delong Chemical Co., Ltd. (2022, September 16). Retrieved from [Link]

-

What are Ergosterol biosynthesis inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]

-

Uniconazole - Wikipedia. Retrieved from [Link]

-

Sterol Inhibitors: What do they do? Retrieved from [Link]

-

Sterol Biosynthesis Inhibitors: C14 Demethylation (DMIs) | Request PDF - ResearchGate. Retrieved from [Link]

-

Introduction to Tebuconazole: A Cornerstone in Modern Fungicide Application. (2025, October 21). Retrieved from [Link]

-

The Crucial Role of this compound in Agrochemicals. Retrieved from [Link]

-

High-efficiency plant growth regulator Uniconazole controls vegetative growth dwarfs plants and enhances crop stress resistance. Retrieved from [Link]

-

This compound. Retrieved from [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. Retrieved from [Link]

-

Biological features of new 1,2,4-triazole derivatives (a literature review). (2022, February 15). Retrieved from [Link]

-

Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - Frontiers. Retrieved from [Link]

-

Significant biological activities of triazole derivatives - ResearchGate. Retrieved from [Link]

-

4,4-Dimethyl-1-(p-chlorophenyl)-3-pentanone. Retrieved from [Link]

-

This compound - PubChem. Retrieved from [Link]

-

This compound / CAS 66346-01-8 - Chemball. Retrieved from [Link]

-

Exploring this compound: A Key Pesticide Intermediate. Retrieved from [Link]

-

This compound - JIGS Chemical Limited. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound [hqpharmtech.com]

- 3. Anhui Saidi Biotechnology Co., Ltd. [chemball.com]

- 4. innospk.com [innospk.com]

- 5. This compound - High-Purity Industrial-Grade Compound at Best Price [jigspharma.com]

- 6. pomais.com [pomais.com]

- 7. nbinno.com [nbinno.com]

- 8. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 9. Introduction to Tebuconazole: A Cornerstone in Modern Fungicide Application [hbjrain.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. solutionsstores.com [solutionsstores.com]

- 12. Page loading... [guidechem.com]

- 13. Uniconazole - Wikipedia [en.wikipedia.org]

- 14. Effect of Uniconazole Plant Growth Regulator In Agriculture [doraagri.com]

- 15. Plant Growth Retarder- Uniconazole - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 16. This compound | 66346-01-8 [chemicalbook.com]

An In-depth Technical Guide to the Environmental Fate of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone, a significant chemical intermediate, is primarily utilized in the synthesis of potent agrochemicals, including the fungicides tebuconazole and uniconazole. Its role as a building block for these widely used crop protection agents necessitates a thorough understanding of its environmental persistence, transformation, and ultimate fate. The release of this compound into the environment can occur during its manufacture, formulation of the final products, or as a potential degradation byproduct of the fungicides themselves. This guide provides a comprehensive technical overview of the environmental fate of this compound, offering insights into its potential degradation pathways and providing standardized protocols for its environmental risk assessment.

Due to the limited availability of direct experimental data on the environmental fate of this compound, this guide combines theoretical predictions based on its chemical structure, inferences from the known environmental behavior of its end products (tebuconazole and uniconazole), and established international testing guidelines for chemical substances.

Physicochemical Properties

The environmental distribution and behavior of a chemical are fundamentally governed by its physicochemical properties. These parameters influence its solubility in water, volatility, and its tendency to partition between different environmental compartments such as soil, water, and air.

| Property | Value | Source |

| Molecular Formula | C13H17ClO | |

| Molecular Weight | 224.73 g/mol | |

| Appearance | Colorless liquid or white to off-white crystalline solid | |

| Melting Point | 18 °C | |

| Boiling Point | 297.4 ± 15.0 °C at 760 mmHg | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | |

| Water Solubility | Slightly soluble | - |

| Log Kow (Octanol-Water Partition Coefficient) | 3.9 (Predicted) |

The predicted Log Kow of 3.9 suggests a moderate potential for bioaccumulation and sorption to organic matter in soil and sediment. Its low vapor pressure indicates that volatilization from water or soil surfaces is not expected to be a significant dissipation pathway.

Environmental Degradation Pathways

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and biodegradation.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The structure of this compound, a ketone, does not contain functional groups that are readily susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, abiotic hydrolysis is not expected to be a significant degradation pathway.

Experimental Protocol: Hydrolysis as a Function of pH (OECD 111)

This protocol is designed to determine the rate of abiotic hydrolysis of a test substance in aqueous solutions at environmentally relevant pH values.

Causality Behind Experimental Choices:

-

Sterile Conditions: The use of sterile buffer solutions and glassware is crucial to inhibit microbial degradation, ensuring that the observed degradation is solely due to hydrolysis.

-

Dark Incubation: Samples are incubated in the dark to prevent photodegradation, isolating hydrolysis as the degradation pathway under investigation.

-

Temperature Control: A constant temperature is maintained to ensure a consistent reaction rate, as hydrolysis rates are temperature-dependent.

Step-by-Step Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent. The final concentration in the test solutions should not exceed half of its water solubility.

-

Incubation: Add the test substance to the buffer solutions in sterile glass vessels. Seal the vessels and incubate them in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined time intervals, sacrifice replicate vessels for analysis.

-

Analysis: Extract the samples and analyze the concentration of the parent compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Evaluation: Determine the rate of hydrolysis and the half-life of the compound at each pH. If less than 10% degradation is observed after 5 days at 50°C in a preliminary test, the substance is considered hydrolytically stable.

Caption: Experimental workflow for OECD 111 Hydrolysis Test.

Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. The presence of a chlorophenyl group in this compound suggests that it may absorb light in the environmentally relevant UV spectrum (290-400 nm), making direct photolysis in sunlit surface waters a potential degradation pathway. The end products, tebuconazole and uniconazole, are known to undergo photolysis, further suggesting that their intermediate may also be susceptible to this process.

Experimental Protocol: Phototransformation of Chemicals in Water (OECD 316)

This tiered approach determines the potential for direct photolysis of a chemical in water.

Causality Behind Experimental Choices:

-

Simulated Sunlight: A xenon arc lamp with appropriate filters is used to simulate natural sunlight, providing an environmentally relevant light source.

-

Sterile and Buffered Water: The use of sterile, buffered water isolates photolysis from other degradation processes like hydrolysis and biodegradation.

-

Dark Controls: Dark controls are run in parallel to account for any degradation that is not light-induced.

Step-by-Step Methodology:

-

Tier 1: Theoretical Screening: Estimate the maximum possible direct photolysis rate based on the UV-Vis absorption spectrum of the compound.

-

Tier 2: Experimental Study:

-

Test Solution Preparation: Prepare a solution of the test substance in sterile, buffered water.

-

Irradiation: Expose the test solution to a light source that simulates natural sunlight.

-

Dark Controls: Incubate identical samples in the dark.

-

Sampling and Analysis: At various time points, analyze the concentration of the parent compound and identify any major transformation products.

-

Data Analysis: Calculate the photolysis rate constant and the environmental half-life.

-

Caption: Tiered experimental workflow for OECD 316 Photolysis Test.

Biodegradation